molecular formula C16H15FN4O2S B2641282 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034253-89-7

2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2641282
CAS No.: 2034253-89-7
M. Wt: 346.38
InChI Key: GVVMJRHCEKYHKI-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, phenyl, triazole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring through a click reaction between an azide and an alkyne. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonamide formation by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloprotein enzymes. The sulfonamide group can interact with amino acid residues in proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide and triazole-containing compounds, such as:

Uniqueness

Properties

IUPAC Name

2-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c17-14-8-4-5-9-16(14)24(22,23)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVMJRHCEKYHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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